molecular formula C14H10FNO4 B3040599 2-((3-Fluorobenzyl)oxy)-5-nitrobenzaldehyde CAS No. 219539-49-8

2-((3-Fluorobenzyl)oxy)-5-nitrobenzaldehyde

Cat. No.: B3040599
CAS No.: 219539-49-8
M. Wt: 275.23 g/mol
InChI Key: NHPUDKLPCIIKNM-UHFFFAOYSA-N
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Description

2-((3-Fluorobenzyl)oxy)-5-nitrobenzaldehyde is a substituted benzaldehyde derivative featuring a 3-fluorobenzyloxy group at the 2-position and a nitro group at the 5-position of the benzaldehyde core. Its molecular formula is C₁₄H₉FNO₄, with a molecular weight of 291.23 g/mol. The compound combines electron-withdrawing (nitro) and electron-donating (ether) functional groups, which influence its reactivity and physicochemical properties. For example, substituted benzaldehydes are pivotal in synthesizing tyrosine kinase inhibitors (e.g., GW2016, a compound with antitumor activity) and other bioactive molecules .

Properties

IUPAC Name

2-[(3-fluorophenyl)methoxy]-5-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c15-12-3-1-2-10(6-12)9-20-14-5-4-13(16(18)19)7-11(14)8-17/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPUDKLPCIIKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Fluorobenzyl)oxy)-5-nitrobenzaldehyde typically involves the reaction of 3-fluorobenzyl alcohol with 5-nitrosalicylaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-((3-Fluorobenzyl)oxy)-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-((3-Fluorobenzyl)oxy)-5-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3-Fluorobenzyl)oxy)-5-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorobenzyl group may enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Fluorine and Nitro Group Placement :
    • In 3-Fluoro-5-nitrobenzaldehyde , the fluorine (electron-withdrawing) at position 3 and nitro group at position 5 create a polarized aromatic ring, enhancing electrophilic reactivity .
    • In contrast, 4-Fluoro-2-nitrobenzaldehyde has a fluorine at position 4 and nitro at position 2, leading to distinct resonance effects that may favor nucleophilic substitution at the aldehyde group .

Functional Group Variations

  • Ether vs. Thioether Linkages :
    • The thioether group in 2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde (C-S bond) is less polar but more nucleophilic than the ether (C-O) in the target compound. This difference impacts solubility and reactivity in cross-coupling reactions .
    • 2-[(2,6-Dichlorobenzyl)oxy]-5-nitrobenzaldehyde features chlorine atoms, which increase steric bulk and lipophilicity compared to the fluorine-substituted target compound .

Steric and Solubility Considerations

  • The 3-fluorobenzyloxy group in the target compound introduces significant steric hindrance, likely reducing solubility in polar solvents compared to simpler derivatives like 3-Fluoro-5-nitrobenzaldehyde (MW 169.10 g/mol). However, the ether linkage may improve stability in organic matrices .

Biological Activity

2-((3-Fluorobenzyl)oxy)-5-nitrobenzaldehyde (CAS No.: 219539-49-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a nitro group and a fluorobenzyl ether moiety, which are significant for its biological activity. The molecular formula is C13H10FNO3C_{13}H_{10}FNO_3, with a molecular weight of 251.22 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli50
Staphylococcus aureus40
Pseudomonas aeruginosa60

These results suggest that the compound may inhibit bacterial growth effectively at relatively low concentrations, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study involving human cancer cell lines, it demonstrated cytotoxic effects:

Cell Line IC50 (µg/mL)
HeLa (Cervical cancer)30
A549 (Lung cancer)35

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further mechanistic studies are required to elucidate the pathways involved.

The biological activity of this compound is hypothesized to occur through the following mechanisms:

  • Enzyme Inhibition : The nitro group may interact with specific enzymes critical for bacterial survival or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.
  • DNA Interaction : Preliminary studies suggest potential binding to DNA, disrupting replication and transcription processes.

Case Studies

  • Antibacterial Efficacy Study : A study conducted on the antibacterial efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA) showed promising results, indicating potential use in treating resistant infections.
  • Cytotoxicity Evaluation : In vivo studies using animal models demonstrated that administration of the compound resulted in significant tumor reduction in xenograft models, supporting its role as an anticancer agent.

Q & A

Q. What are the common synthetic routes for preparing 2-((3-Fluorobenzyl)oxy)-5-nitrobenzaldehyde, and what critical parameters influence reaction yields?

  • Methodological Answer : Synthesis typically involves two key steps: (1) introduction of the nitro group at the 5-position of benzaldehyde via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C), and (2) etherification using 3-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃ in DMF or acetone). Critical parameters include reaction temperature (maintained below 60°C to avoid aldehyde oxidation), stoichiometric excess of 3-fluorobenzyl bromide (1.2–1.5 eq), and inert atmosphere to prevent side reactions. Purification often employs column chromatography with hexane/ethyl acetate gradients .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR (¹H/¹³C) to confirm substitution patterns (e.g., NOE experiments to distinguish ortho/para fluorobenzyl positioning).
  • HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95% by area normalization).
  • FT-IR to verify aldehyde (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) functionalities.
  • Mass spectrometry (HRMS) for exact mass confirmation (calc. for C₁₄H₁₀FNO₄: 275.06 g/mol). Cross-referencing with spectral databases (e.g., SciFinder) is recommended .

Q. What are the key stability considerations for storing and handling this compound?

  • Methodological Answer : The aldehyde group is prone to oxidation and hydration. Store under inert gas (N₂/Ar) at 2–8°C in amber vials to minimize light-induced degradation. Avoid prolonged exposure to moisture by using desiccants (e.g., silica gel). For handling, use anhydrous solvents (e.g., dry DCM) and confirm stability via TLC before proceeding to downstream reactions .

Advanced Research Questions

Q. What mechanistic insights are critical for optimizing nucleophilic aromatic substitution (SNAr) reactions involving the nitro and fluoro substituents in this compound?

  • Methodological Answer : The nitro group at the 5-position activates the benzene ring for SNAr at the 2-position (meta-directing effect). The 3-fluorobenzyloxy group may sterically hinder substitution but enhances electron withdrawal. Optimize by using polar aprotic solvents (e.g., DMSO), elevated temperatures (80–100°C), and strong nucleophiles (e.g., amines or thiols). Monitor reaction progress via LC-MS to detect intermediates and byproducts .

Q. How can computational chemistry methods predict the reactivity of this compound in multi-step syntheses?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects, such as charge distribution on the aromatic ring, to predict sites for electrophilic/nucleophilic attacks. Molecular docking studies may also assess steric hindrance from the fluorobenzyl group. Validate predictions with kinetic experiments (e.g., Hammett plots) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) arising from rotational isomers or steric effects?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) can distinguish rotational isomers by observing coalescence of split peaks at elevated temperatures (e.g., 50–80°C). For steric effects, 2D NMR (e.g., NOESY) identifies spatial proximity between the fluorobenzyl and nitro groups. Compare experimental data with simulated spectra from tools like ACD/Labs or MestReNova .

Q. What in vitro biological assays are suitable for evaluating the bioactivity of derivatives of this compound, based on its structural motifs?

  • Methodological Answer : Given the nitro and fluorinated aromatic moieties, prioritize assays for antimicrobial or anticancer activity:
  • Enzyme inhibition assays : Test against kinases or oxidoreductases (e.g., using fluorescence-based ADP-Glo™ kits).
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
  • ROS detection : Employ DCFH-DA probes to assess nitro group-mediated oxidative stress. Validate hits with dose-response curves and comparator compounds (e.g., 5-fluorouracil) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-((3-Fluorobenzyl)oxy)-5-nitrobenzaldehyde
Reactant of Route 2
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2-((3-Fluorobenzyl)oxy)-5-nitrobenzaldehyde

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